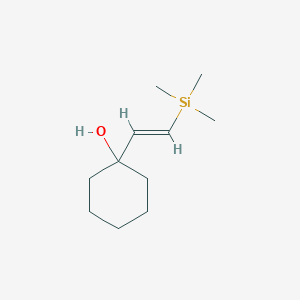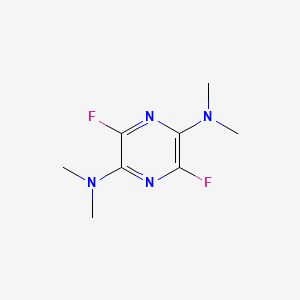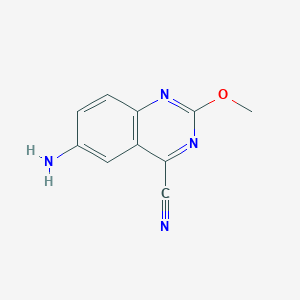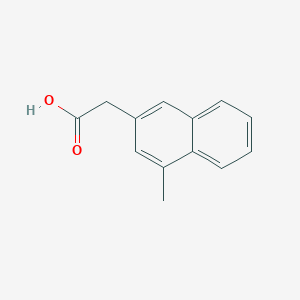
1-Methylnaphthalene-3-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylnaphthalene-3-acetic acid is an organic compound that belongs to the class of naphthalene derivatives Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings The addition of a methyl group and an acetic acid moiety to the naphthalene structure results in this compound
Vorbereitungsmethoden
The synthesis of 1-Methylnaphthalene-3-acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 1-methylnaphthalene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Methylnaphthalene-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl group or the aromatic ring can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methylnaphthalene-3-acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methylnaphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Methylnaphthalene-3-acetic acid can be compared with other naphthalene derivatives such as:
1-Naphthaleneacetic acid: Similar in structure but lacks the methyl group, leading to different chemical properties and applications.
2-Methylnaphthalene: Another methylated naphthalene derivative, but with the methyl group in a different position, resulting in different reactivity and uses.
Naphthalene-1,4-dicarboxylic acid: Contains two carboxylic acid groups, leading to different chemical behavior and applications.
Eigenschaften
Molekularformel |
C13H12O2 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-(4-methylnaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C13H12O2/c1-9-6-10(8-13(14)15)7-11-4-2-3-5-12(9)11/h2-7H,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
NCEUXXXTLQNERF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=CC=CC=C12)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Aminospiro[3.6]decane-2-carboxylic acid](/img/structure/B11900997.png)
![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)


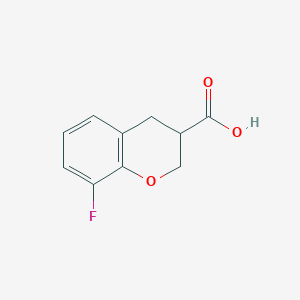
![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)
